2-fluoro-5-(propan-2-yloxy)aniline
Description
2-Fluoro-5-(propan-2-yloxy)aniline is a fluorinated aromatic amine with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol. The compound features a benzene ring substituted with a fluorine atom at the 2-position and a propan-2-yloxy (isopropoxy) group at the 5-position. The isopropoxy group contributes steric bulk and moderate lipophilicity, while the fluorine atom influences electronic effects (e.g., electron-withdrawing inductive effect). This structural combination makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
99717-08-5 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration and Subsequent Functionalization
A common starting point for synthesizing 2-fluoro-5-(propan-2-yloxy)aniline involves the nitration of 2-fluorophenol. The phenolic hydroxyl group directs nitration to the para position relative to the fluorine atom, yielding 2-fluoro-5-nitrophenol. This intermediate undergoes O-alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) and acetone under reflux conditions. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the electrophilic carbon of isopropyl bromide:
Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid. The choice of reducing agent depends on scalability and compatibility with other functional groups.
Table 1: Key Steps in Nitration-Alkylation-Reduction Pathway
*Yields estimated from analogous reactions in cited sources.
Direct Alkylation of Fluoroaniline Derivatives
An alternative route involves the alkylation of pre-fluorinated aniline derivatives. For instance, 5-hydroxy-2-fluoroaniline is protected as its acetanilide derivative to prevent undesired side reactions at the amine group. The protected intermediate is then treated with isopropyl bromide under basic conditions to introduce the propan-2-yloxy group:
Deprotection via hydrolysis with hydrochloric acid yields the target compound. This method avoids nitro group reduction but requires careful handling of protecting groups.
Table 2: Alkylation of Protected Fluoroaniline
Catalytic Systems and Solvent Effects
Role of Bases in O-Alkylation
Potassium carbonate is widely employed in O-alkylation reactions due to its mild basicity and ability to generate phenoxide ions without causing hydrolysis of sensitive groups. In contrast, stronger bases like sodium hydride (NaH) may lead to side reactions, such as dehydrohalogenation of alkyl halides. Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing ionic intermediates.
Hydrogenation Catalysts
Palladium on carbon (Pd/C) is preferred for nitro group reduction due to its high activity and ease of removal post-reaction. Raney nickel, though less common, offers cost advantages but requires stringent temperature control to prevent over-reduction.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The nitration of 2-fluorophenol predominantly yields the para-nitro isomer, but small amounts of ortho byproducts may form. Chromatographic purification or recrystallization is necessary to isolate 2-fluoro-5-nitrophenol.
Competing N-Alkylation
During O-alkylation, the amine group in unprotected anilines may react with alkyl halides, producing N-alkylated byproducts. Protection with acetyl groups mitigates this issue but adds steps to the synthesis.
Stability of the Free Base
This compound is susceptible to oxidation. Conversion to its hydrochloride salt via treatment with HCl in ethanol enhances stability and facilitates storage:
Industrial-Scale Considerations
While laboratory methods prioritize yield and purity, industrial synthesis requires cost-effective reagents and scalable protocols. Continuous-flow reactors for nitration and alkylation steps can improve efficiency. Additionally, recycling solvents like acetone reduces waste generation .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes substitution at positions activated by the electron-donating amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups. The fluorine atom, being electron-withdrawing, deactivates the ring but directs substituents to specific positions.
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Position : Nitration occurs para to the amino group (position 4) due to strong activation by -NH₂, overriding the meta-directing effect of fluorine.
-
Product : 4-Nitro-2-fluoro-5-(propan-2-yloxy)aniline.
Sulfonation
-
Conditions : Fuming H₂SO₄ at 80°C.
-
Position : Sulfonation favors the position ortho to the isopropoxy group (position 6).
-
Product : 6-Sulfo-2-fluoro-5-(propan-2-yloxy)aniline.
Halogenation
-
Conditions : Br₂/FeBr₃ or Cl₂/FeCl₃ in CH₂Cl₂.
-
Position : Bromination/chlorination occurs para to the isopropoxy group (position 4).
Functionalization of the Amino Group
The primary amine participates in alkylation, acylation, and diazotization reactions.
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaHCO₃.
-
Product : N-Alkylated derivatives (e.g., N-methyl-2-fluoro-5-(propan-2-yloxy)aniline).
Acylation
-
Reagents : Acetyl chloride (CH₃COCl) in pyridine.
-
Product : N-Acetyl-2-fluoro-5-(propan-2-yloxy)aniline.
Diazotization
-
Conditions : NaNO₂/HCl at 0–5°C.
-
Applications : Forms diazonium salts for coupling reactions (e.g., with phenols to form azo dyes).
Oxidation Reactions
The amino group oxidizes under controlled conditions:
-
Reagents : KMnO₄ in acidic or neutral media.
-
Products :
-
In acidic conditions: Nitroso derivative (2-fluoro-5-(propan-2-yloxy)nitrosobenzene).
-
In neutral conditions: Azoxy or nitro compounds.
-
Coupling Reactions
While the compound lacks halogens for traditional cross-coupling, C-H activation enables direct functionalization:
-
Suzuki-Miyaura Coupling : Requires Pd catalysis and aryl boronic acids.
-
Position : Coupling occurs at the position meta to fluorine (position 5).
Substituent-Specific Reactivity
The isopropoxy group undergoes cleavage under strong acidic or basic conditions:
Mechanistic Insights
-
Directing Effects : The amino group dominates orientation in EAS, directing substituents para to itself. Steric hindrance from the isopropoxy group limits substitution at position 6.
-
Kinetics : Fluorine’s electron-withdrawing nature slows EAS compared to non-fluorinated anilines but enhances regioselectivity.
This compound’s versatility in electrophilic substitution and functional group transformations makes it valuable for synthesizing complex aromatic systems in pharmaceutical and materials science research .
Scientific Research Applications
2-Fluoro-5-(propan-2-yloxy)aniline is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry, material science, and organic synthesis. This article explores its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of aniline derivatives, including this compound, for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent .
Agrochemicals
Herbicidal Properties
The compound's structural characteristics make it a candidate for herbicide development. Its ability to interfere with plant growth pathways could lead to effective herbicides targeting specific weed species.
Data Table: Herbicidal Efficacy Comparison
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | |
| Glyphosate | Cynodon dactylon | 90 | |
| Atrazine | Echinochloa crus-galli | 75 |
Material Science
Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer for synthesizing new polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications.
Case Study : Research conducted at a leading polymer institute demonstrated that polymers synthesized from this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers .
Organic Synthesis
Building Block for Drug Development
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical modifications.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | 92 | |
| Coupling Reactions | Palladium-catalyzed coupling | 85 | |
| Reduction | Hydrogenation under mild conditions | 90 |
Mechanism of Action
The mechanism of action of 2-fluoro-5-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Positional Isomers: 3-Fluoro-5-(propan-2-yloxy)aniline
Molecular Formula: C₉H₁₂FNO (identical to the target compound) Key Differences:
- The fluorine and isopropoxy groups are positioned at the 3- and 5-positions, respectively, altering electronic and steric interactions.
- Positional isomerism can affect reactivity in electrophilic aromatic substitution (e.g., directing effects) and binding affinity in biological systems. Data Gap: No experimental data on physical properties (e.g., melting point, solubility) or applications are provided .
Trifluoromethyl-Substituted Analog: 2-Fluoro-5-(trifluoromethyl)aniline
Molecular Formula : C₇H₅F₄N
Molecular Weight : 179.11 g/mol
Key Features :
- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the compound’s acidity and stability under harsh conditions.
- Applications : Widely used in agrochemicals (e.g., pesticides) and pharmaceuticals due to its metabolic stability and resistance to oxidation .
Synthesis : Prepared via reduction of 4-fluoro-3-nitrobenzotrifluoride using iron, highlighting industrial scalability .
Triazole-Containing Derivative: 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride
Molecular Formula : C₈H₇FN₄·2HCl
Molecular Weight : 251.09 g/mol
Key Features :
Tetrazole-Containing Analog: 2-Fluoro-5-(1H-tetrazol-5-yl)aniline
Molecular Formula : C₇H₆FN₅
Molecular Weight : 179.16 g/mol
Key Features :
Simpler Analogs: Methoxy and Methyl Derivatives
5-Fluoro-2-methylaniline
- Molecular Formula : C₇H₈FN
- Molecular Weight : 125.14 g/mol
- Key Differences : The methyl group is less bulky than isopropoxy, reducing steric hindrance in reactions. Used in dyes and small-molecule APIs .
2-Fluoro-5-methoxyaniline Molecular Formula: C₇H₈FNO Molecular Weight: 141.14 g/mol Key Differences: Methoxy is electron-donating, opposing the electron-withdrawing effect of fluorine. This duality modulates aromatic reactivity .
Key Research Findings
Electronic Effects :
- Electron-withdrawing groups (e.g., -CF₃, tetrazole) increase acidity and stabilize negative charges, enhancing reactivity in nucleophilic substitutions .
- Electron-donating groups (e.g., isopropoxy, methoxy) deactivate the ring toward electrophilic attack but improve solubility .
Pharmacological Potential: Triazole and tetrazole derivatives exhibit higher bioactivity due to nitrogen-rich structures, enabling hydrogen bonding with biological targets . Trifluoromethyl analogs are preferred in agrochemicals for their resistance to metabolic degradation .
Synthetic Utility :
- The isopropoxy group in the target compound offers a balance between lipophilicity and steric effects, making it adaptable for diverse coupling reactions (e.g., Suzuki-Miyaura) .
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-5-(propan-2-yloxy)aniline, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Pd-catalyzed coupling. For example, substituting a nitro group with isopropoxy under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) followed by reduction of the nitro group to an amine (using H₂/Pd-C or SnCl₂/HCl). Reaction efficiency can be monitored via TLC (silica gel, hexane/EtOAc 4:1) or HPLC (C18 column, acetonitrile/water gradient). Intermediate characterization by FT-IR (C-O stretch at ~1250 cm⁻¹) and ¹⁹F NMR (δ -110 to -120 ppm) is critical .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.1 ppm, coupling with fluorine) and isopropoxy CH₃ (δ 1.3 ppm, split due to -O- group).
- ¹⁹F NMR : Single peak near δ -115 ppm (ortho-F).
- FT-IR : C-F stretch (1100–1200 cm⁻¹), NH₂ bends (~1600 cm⁻¹).
- GC-MS : Molecular ion at m/z 199 (C₉H₁₁FNO) with fragmentation at m/z 154 (loss of -OCH(CH₃)₂) .
Q. What safety protocols are critical when handling fluorinated aniline derivatives?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~1.4 mmHg at 25°C).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Absorb with vermiculite, neutralize with dilute HCl, and dispose as hazardous waste.
- Storage : In amber bottles under nitrogen at 2–8°C to prevent oxidation .
Q. How can the purity of this compound be assessed post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; purity >98% requires baseline separation of impurities.
- Recrystallization : Optimal solvents include hexane/EtOAc (3:1) or dichloromethane/petroleum ether.
- Melting Point : Pure compound typically melts at 85–87°C (deviations >2°C indicate impurities) .
Advanced Research Questions
Q. How can transient directing groups be utilized in the functionalization of this compound?
Methodological Answer: Transient directing groups (e.g., 3,5-di(trifluoromethyl)aniline) enable regioselective C-H activation. For example, Ru-catalyzed ortho-amination:
Form a Schiff base with the aniline NH₂ group.
Activate the ortho position using [Ru(p-cymene)Cl₂]₂ (5 mol%) and AgSbF₄ (20 mol%) in DCE at 80°C.
Yield improves with electron-withdrawing groups (e.g., -CF₃) on the directing mediator .
Q. When encountering contradictory data in reaction yields during amination, what analytical approaches resolve discrepancies?
Methodological Answer:
- Kinetic Profiling : Track reaction progress via in-situ IR or LC-MS to identify intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish desired product vs. byproducts.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .
Q. How do steric/electronic effects of substituents influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing -F and -OCH(CH₃)₂ groups deactivate the ring, favoring meta-directed electrophilic attacks. Hammett σ values: σ_meta(F) = +0.34, σ_para(OiPr) = -0.25.
- Steric Effects : Isopropoxy’s bulkiness reduces ortho substitution; yields drop from 75% (methoxy) to 40% (isopropoxy) in nitrations .
Q. What computational methods predict regioselectivity in electrophilic substitutions?
Methodological Answer:
- Fukui Functions : Calculate using Gaussian (B3LYP/6-311+G(d,p)) to identify nucleophilic sites.
- NBO Analysis : Reveals charge distribution; higher negative charge at C4 (para to -F) favors electrophilic attack.
- Validation : Correlate with experimental ¹H NMR shifts of brominated products .
Q. How can competing side reactions (e.g., dehalogenation) be mitigated in cross-coupling reactions?
Methodological Answer:
- Catalyst Tuning : Use Pd-XPhos instead of Pd(PPh₃)₄ to suppress β-hydride elimination.
- Additives : KI (1 equiv.) minimizes F⁻ displacement during Suzuki couplings.
- Low Temperature : Reactions at 50°C (vs. 80°C) reduce dehalogenation from 25% to <5% .
Q. What are the environmental degradation pathways for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
